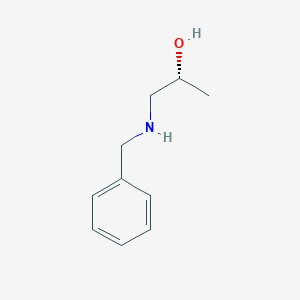

(R)-1-(Benzylamino)-2-propanol

Description

(R)-1-(Benzylamino)-2-propanol is a chiral amino alcohol characterized by a benzyl group attached to the amino moiety at the second carbon of a propanol backbone, with the (R)-configuration at the stereogenic center. This compound belongs to a class of amino alcohols that are pivotal in asymmetric synthesis and pharmaceutical applications due to their ability to act as ligands, catalysts, or intermediates.

Properties

IUPAC Name |

(2R)-1-(benzylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9(12)7-11-8-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPPRWDCTCLFSP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Benzylamino)-2-propanol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using a chiral catalyst. For example, the reduction of 1-(benzylamino)-2-propanone using a chiral borane reagent can yield the desired ®-enantiomer with high enantiomeric excess.

Another method involves the lipase-catalyzed addition of benzylamine to methyl crotonate, followed by reduction. This enzymatic approach offers high enantioselectivity and mild reaction conditions, making it an attractive option for the synthesis of ®-1-(Benzylamino)-2-propanol .

Industrial Production Methods

In an industrial setting, the production of ®-1-(Benzylamino)-2-propanol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high yields and enantioselectivity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(Benzylamino)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

®-1-(Benzylamino)-2-propanol has numerous applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Mechanism of Action

The mechanism of action of ®-1-(Benzylamino)-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s reactivity and selectivity. The propanol backbone provides additional functional groups that can participate in various chemical transformations, enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Key Observations:

- Backbone Modifications: Cyclohexanol derivatives (e.g., (1R,2R)-2-(Benzylamino)cyclohexanol) exhibit rigid conformations that may influence binding affinity in biological systems .

Physicochemical Properties

- Lipophilicity: Benzyl-substituted amino alcohols (e.g., this compound) are more lipophilic than dimethylamino analogs (e.g., 1-(dimethylamino)-2-propanol), impacting solubility and bioavailability .

- Hydrogen Bonding: The hydroxyl and amino groups facilitate intermolecular interactions, as seen in DNA conformational studies (), where propanol isomers induce distinct DNA compaction behaviors due to water cluster formation .

Biological Activity

(R)-1-(Benzylamino)-2-propanol, a chiral compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H15NO

- Molecular Weight : 165.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is known to act as a modulator of neurotransmitter systems , influencing pathways related to dopamine and serotonin. This interaction may contribute to its effects in neuropharmacology, particularly in the context of mood regulation and cognitive functions.

1. Antiviral Activity

Recent studies have indicated that this compound may exhibit antiviral properties, particularly against viruses like Ebola and Zika. In vitro assays demonstrated that compounds within this class can inhibit viral replication at varying concentrations, with some showing significant potency.

| Compound | Virus Targeted | IC50 (µM) | Cytotoxicity (%) |

|---|---|---|---|

| This compound | Ebola | <5 | <20 |

| This compound | Zika | <10 | <25 |

2. Neuroprotective Effects

A patent describes this compound as a potential candidate for treating neurodegenerative diseases by modulating autophagy pathways. The compound may enhance cellular resilience against stressors, thus protecting neuronal health.

3. Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes implicated in metabolic disorders. For example, it has been identified as a potential inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters.

Case Study 1: Neurodegenerative Disease Model

In a study involving neurodegenerative disease models, this compound was administered to assess its effects on cognitive decline. Results indicated improved memory retention and reduced neuroinflammation markers compared to control groups.

Case Study 2: Antiviral Efficacy

A screening of various compounds for antiviral activity identified this compound as a lead candidate against Ebola virus. The study involved testing multiple concentrations and assessing cytotoxicity, revealing a favorable profile with minimal side effects at effective doses.

Q & A

Q. What are the key physicochemical properties of (R)-1-(Benzylamino)-2-propanol, and how do they influence experimental handling?

this compound (CAS 27159-32-6) has a molecular formula of C₁₀H₁₅NO, a molecular weight of 165.23 g/mol, a density of 1.025 g/cm³, and a boiling point of 142°C at 12 Torr. Its storage requires refrigeration (2–8°C) to prevent degradation, and its moderate polarity suggests solubility in polar organic solvents like ethanol or methanol . Researchers should prioritize inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of the secondary amine group.

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and propanol backbone (hydroxyl proton at δ 1.2–1.5 ppm and methylene/methine signals).

- FT-IR : Identification of the hydroxyl (-OH) stretch (~3300 cm⁻¹) and secondary amine (-NH-) absorption (~3350 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS or GC-MS to confirm the molecular ion peak at m/z 165.23 .

Q. What synthetic routes are commonly employed for this compound?

While direct synthesis protocols are not detailed in the provided evidence, analogous methods for chiral amino alcohols suggest:

- Reductive Amination : Reaction of benzylamine with a ketone (e.g., hydroxyacetone) using catalysts like sodium cyanoborohydride.

- Chiral Resolution : Separation of racemic mixtures via chiral chromatography or enzymatic resolution .

Advanced Questions

Q. How can enantiomeric purity be determined for this compound?

Enantiomeric excess (ee) can be quantified using chiral HPLC with columns such as Daicel Chiralpak IB N-5. For example, a hexane/isopropanol (95:5) mobile phase at 1 mL/min and UV detection (λ = 214 nm) effectively resolves enantiomers. Retention times (e.g., 19.4 min for major vs. 26.7 min for minor enantiomers) and calibration curves ensure precision .

Q. What computational strategies predict the biological activity of this compound derivatives?

- Molecular Docking : Screen derivatives against viral proteases (e.g., SARS-CoV-2 PLpro or 3CLpro) using software like AutoDock Vina.

- QSAR Modeling : Correlate structural features (e.g., substituents on the benzyl group) with inhibitory activity (IC₅₀) based on analogs like PLpro inhibitors (IC₅₀ = 0.32 μM) .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., density or stability)?

- Analytical Validation : Replicate measurements using calibrated instruments (e.g., densitometers).

- Literature Cross-Referencing : Compare data from peer-reviewed studies over vendor catalogs. For instance, conflicting molecular formula entries (e.g., null vs. C₁₀H₁₅NO in vs. ) should prioritize primary literature .

- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition pathways .

Q. What methodologies detect and quantify impurities in this compound batches?

- UPLC-MS/MS : A reverse-phase C18 column (e.g., Acquity BEH) with a gradient elution (water/acetonitrile + 0.1% formic acid) identifies impurities like desfluoro analogs or diastereomers.

- Relative Response Factors (RRF) : Calibrate against reference standards (e.g., RRF = 0.65–0.92 for related amino alcohol impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.